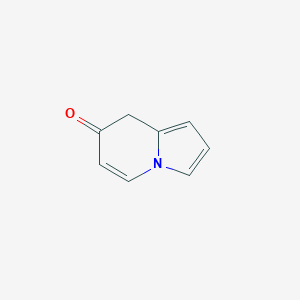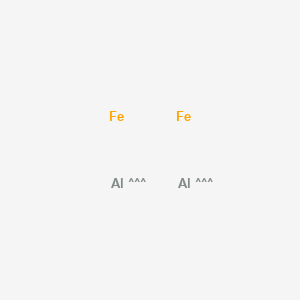
CID 78061279
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Azobis(2-amidinopropane) dihydrochloride . This compound is a free radical-generating azo compound, which is widely used in scientific research to study the chemistry of oxidation reactions. It is particularly prominent as a model oxidant in small molecule and protein therapeutics due to its ability to initiate oxidation reactions via both nucleophilic and free radical mechanisms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,2’-Azobis(2-amidinopropane) dihydrochloride is synthesized through the reaction of 2,2’-Azobis(2-methylpropionamidine) with hydrochloric acid. The reaction typically involves the use of solvents such as acetone, dioxane, methanol, ethanol, dimethyl sulfoxide, and water. The compound is available in the form of powder or granules with a purity of 97% .
Industrial Production Methods: The industrial production of 2,2’-Azobis(2-amidinopropane) dihydrochloride follows similar synthetic routes as the laboratory preparation. The process involves the large-scale reaction of 2,2’-Azobis(2-methylpropionamidine) with hydrochloric acid under controlled conditions to ensure high yield and purity. The compound is then purified and processed into powder or granules for commercial use .
Análisis De Reacciones Químicas
Types of Reactions: 2,2’-Azobis(2-amidinopropane) dihydrochloride undergoes various types of reactions, including oxidation, reduction, and substitution. It is particularly known for its ability to generate free radicals, which makes it a valuable reagent in oxidation reactions .
Common Reagents and Conditions:
Oxidation: The compound is used as a free radical initiator in oxidation reactions. Common reagents include oxygen and hydrogen peroxide.
Reduction: Although less common, the compound can also participate in reduction reactions under specific conditions.
Substitution: The compound can undergo substitution reactions with various nucleophiles, including amines and alcohols.
Major Products Formed: The major products formed from the reactions of 2,2’-Azobis(2-amidinopropane) dihydrochloride depend on the specific reaction conditions and reagents used. In oxidation reactions, the primary products are oxidized derivatives of the starting materials. In reduction and substitution reactions, the products are typically the reduced or substituted derivatives of the compound .
Aplicaciones Científicas De Investigación
2,2’-Azobis(2-amidinopropane) dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a free radical initiator in polymerization reactions for the synthesis of acrylic, vinyl, and allyl monomers.
Biology: The compound is used in biological studies to investigate the effects of oxidative stress on cells and tissues.
Industry: The compound is used in the industrial production of polymers and other chemical products.
Mecanismo De Acción
The mechanism of action of 2,2’-Azobis(2-amidinopropane) dihydrochloride involves the generation of free radicals through the decomposition of the azo compound. The free radicals then initiate oxidation reactions by abstracting hydrogen atoms from the target molecules. This process leads to the formation of oxidized derivatives of the target molecules .
Molecular Targets and Pathways: The primary molecular targets of 2,2’-Azobis(2-amidinopropane) dihydrochloride are the hydrogen atoms in the target molecules. The compound initiates oxidation reactions by abstracting these hydrogen atoms, leading to the formation of free radicals and subsequent oxidation of the target molecules. The pathways involved in these reactions include both nucleophilic and free radical mechanisms .
Comparación Con Compuestos Similares
2,2’-Azobis(2-amidinopropane) dihydrochloride is unique among azo compounds due to its ability to generate free radicals and initiate oxidation reactions. Similar compounds include:
2,2’-Azobis(2-methylpropionitrile): This compound is also a free radical initiator used in polymerization reactions.
4,4’-Azobis(4-cyanovaleric acid): Another azo compound used as a free radical initiator in polymerization reactions.
1,1’-Azobis(cyclohexanecarbonitrile): This compound is used in polymerization reactions and has similar free radical-generating properties.
Propiedades
Fórmula molecular |
Al2Fe2 |
|---|---|
Peso molecular |
165.65 g/mol |
InChI |
InChI=1S/2Al.2Fe |
Clave InChI |
OSHOIYVOPYVQMS-UHFFFAOYSA-N |
SMILES canónico |
[Al].[Al].[Fe].[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({(3-Chloro-2-hydroxypropyl)[(pyridin-2-yl)methyl]amino}methyl)phenol](/img/structure/B14242845.png)
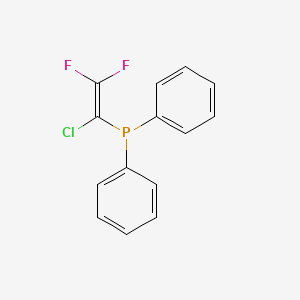
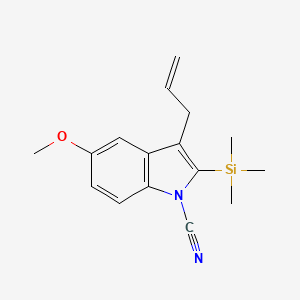
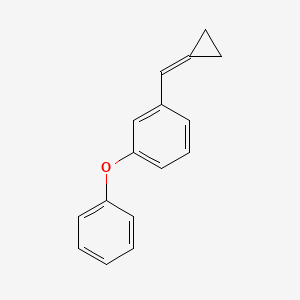
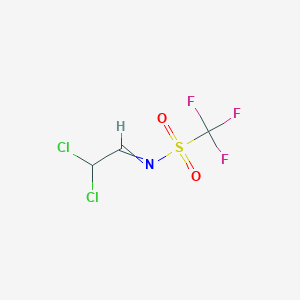
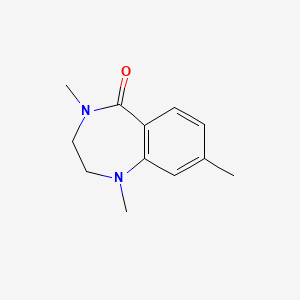

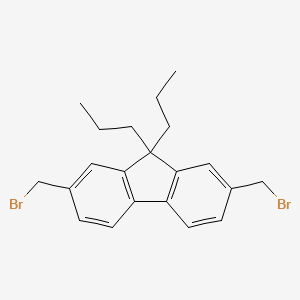
![1-[2,5-Bis(benzyloxy)phenyl]-2-bromoethan-1-one](/img/structure/B14242879.png)
![4-[4-(Heptadecafluorooctyl)phenoxy]phenol](/img/structure/B14242880.png)
![4-Chloro-6-[(4-chloroanilino)methylidene]-2-iodocyclohexa-2,4-dien-1-one](/img/structure/B14242885.png)
